molecular formula C18H30N2O3 B2819417 1-[4-[4-(3-Methoxypropyl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one CAS No. 2361727-48-0

1-[4-[4-(3-Methoxypropyl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one

Cat. No.: B2819417
CAS No.: 2361727-48-0
M. Wt: 322.449
InChI Key: NVXOEEQBABTUJG-UHFFFAOYSA-N
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Description

1-[4-[4-(3-Methoxypropyl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of two piperidine rings connected via a carbonyl group and a prop-2-en-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-[4-(3-Methoxypropyl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one typically involves multiple steps:

    Formation of the Piperidine Ring: The initial step involves the preparation of the piperidine ring, which can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

    Introduction of the Methoxypropyl Group: The methoxypropyl group is introduced via nucleophilic substitution reactions, where a suitable leaving group on the piperidine ring is replaced by the methoxypropyl moiety.

    Formation of the Carbonyl Linkage: The carbonyl group is introduced through acylation reactions, often using reagents like acyl chlorides or anhydrides.

    Final Coupling: The final step involves the coupling of the two piperidine rings via the carbonyl group and the prop-2-en-1-one moiety, typically using condensation reactions under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[4-[4-(3-Methoxypropyl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: The methoxypropyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or halides in the presence of suitable catalysts.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[4-[4-(3-Methoxypropyl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological targets, such as receptors or enzymes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-[4-(3-Methoxypropyl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    1-[4-(3-Methoxypropyl)piperidin-1-yl]propan-2-one: Similar structure but lacks the second piperidine ring.

    4-(3-Methoxypropyl)piperidine: Contains the methoxypropyl group but lacks the carbonyl linkage and second piperidine ring.

    N-(3-Methoxypropyl)piperidine-4-carboxamide: Similar functional groups but different overall structure.

Uniqueness: 1-[4-[4-(3-Methoxypropyl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one is unique due to its dual piperidine rings connected via a carbonyl group and a prop-2-en-1-one moiety, which imparts distinct chemical and biological properties.

This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-[4-[4-(3-methoxypropyl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O3/c1-3-17(21)19-12-8-16(9-13-19)18(22)20-10-6-15(7-11-20)5-4-14-23-2/h3,15-16H,1,4-14H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVXOEEQBABTUJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCC1CCN(CC1)C(=O)C2CCN(CC2)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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